![molecular formula C13H12N2O2S B6151021 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol CAS No. 1531851-85-0](/img/no-structure.png)
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol
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Overview
Description
The compound “4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol” is a chemical compound with the molecular weight of 260.32 . It is a powder in physical form . The IUPAC name for this compound is (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl) (3-hydroxypyridin-4-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2S/c16-11-7-14-4-1-10 (11)13 (17)15-5-2-12-9 (8-15)3-6-18-12/h1,3-4,6-7,16H,2,5,8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 242.9±30.0 °C at 760 mmHg, and a flash point of 100.7±24.6 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 0 freely rotating bonds . Its polar surface area is 40 Å^2 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol' involves the synthesis of the thieno[3,2-c]pyridine ring system followed by the addition of the pyridin-3-ol moiety.", "Starting Materials": [ "2-aminopyridine", "2-chloro-5-nitrothiophene", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitrothiophene with nitric acid to form 2-chloro-5-nitro-4-nitrosothiophene.", "Step 2: Reduction of 2-chloro-5-nitro-4-nitrosothiophene with sodium borohydride to form 2-chloro-5-amino-4-nitrosothiophene.", "Step 3: Cyclization of 2-chloro-5-amino-4-nitrosothiophene with 2-aminopyridine in the presence of sodium hydride and dimethylformamide to form 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-amine.", "Step 4: Acetylation of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-amine with acetic anhydride in the presence of acetic acid to form 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-yl acetate.", "Step 5: Reduction of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-yl acetate with sodium borohydride in the presence of ethanol to form 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-yl alcohol.", "Step 6: Hydrolysis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-2-yl alcohol with hydrochloric acid to form 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-carbonyl}pyridin-2-yl alcohol.", "Step 7: Oxidation of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-carbonyl}pyridin-2-yl alcohol with sodium periodate in the presence of water to form 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol." ] } | |
CAS RN |
1531851-85-0 |
Product Name |
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol |
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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